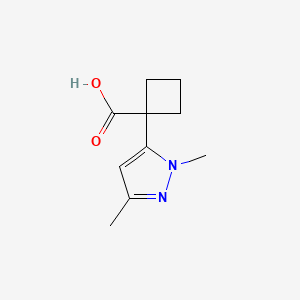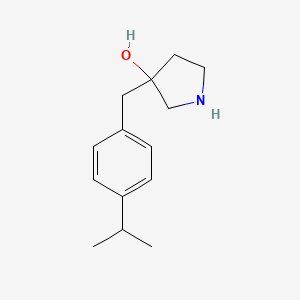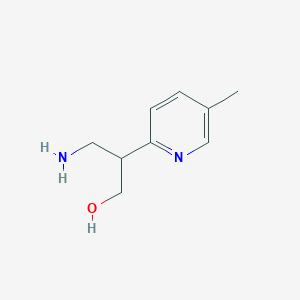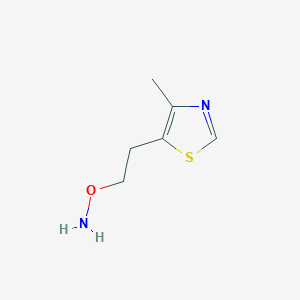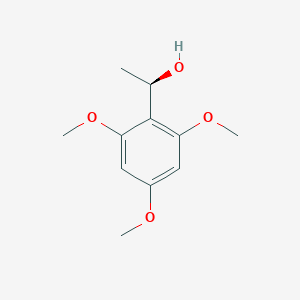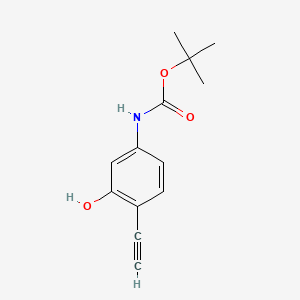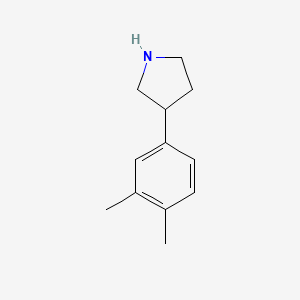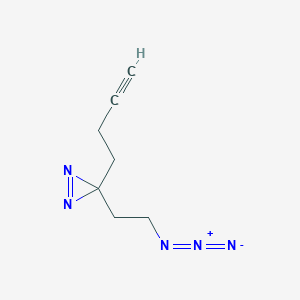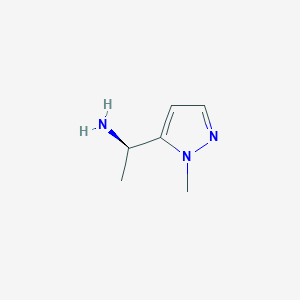![molecular formula C8H15NO2 B13593992 1-[(2R)-2-hydroxypropyl]piperidin-2-one](/img/structure/B13593992.png)
1-[(2R)-2-hydroxypropyl]piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R)-2-hydroxypropyl]piperidin-2-one is a chemical compound with the molecular formula C8H15NO2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role as synthetic medicinal blocks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R)-2-hydroxypropyl]piperidin-2-one can be achieved through several methods. One common approach involves the asymmetric synthesis of N-protected piperidin-2-one derivatives. For instance, the synthesis can start from commercially available D-phenylglycinol and delta-valerolactone. The hydroxyl group can be protected or unprotected during the alkylation process, leading to different diastereomeric excesses .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. These methods are designed to be fast and cost-effective, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2R)-2-hydroxypropyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include cobalt, ruthenium, and nickel-based nanocatalysts for hydrogenation reactions . The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions can lead to the formation of various substituted piperidines and piperidinones .
Applications De Recherche Scientifique
1-[(2R)-2-hydroxypropyl]piperidin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various piperidine and piperidone derivatives.
Biology: It is used in the study of biological pathways and mechanisms involving piperidine derivatives.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2R)-2-hydroxypropyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors and enzymes, influencing various biological processes . The exact mechanism depends on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-[(2R)-2-hydroxypropyl]piperidin-2-one include other piperidine derivatives such as:
- Substituted piperidines
- Spiropiperidines
- Condensed piperidines
- Piperidinones
Uniqueness
This compound is unique due to its specific structure and the presence of the hydroxypropyl group. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other piperidine derivatives .
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1-[(2R)-2-hydroxypropyl]piperidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-7(10)6-9-5-3-2-4-8(9)11/h7,10H,2-6H2,1H3/t7-/m1/s1 |
Clé InChI |
UIAWRZZLFDSISI-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](CN1CCCCC1=O)O |
SMILES canonique |
CC(CN1CCCCC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


